Quinoline hydrochloride
Overview
Description
Quinoline hydrochloride is a heterocyclic aromatic organic compound with the chemical formula C9H7N·HCl. It is a derivative of quinoline, which consists of a benzene ring fused with a pyridine ring. This compound is a colorless to pale yellow crystalline solid that is soluble in water and alcohol. It has a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry.
Mechanism of Action
Target of Action
Quinoline hydrochloride, like its related compounds quinine and quinidine, primarily targets the malaria parasite Plasmodium falciparum . It is used as an antimalarial drug . Quinoline derivatives have also shown potential as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
Mode of Action
The theorized mechanism of action for quinine and related anti-malarial drugs, including this compound, is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinoline derivatives have been shown to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
This compound and its related compounds affect the biochemical pathways of the malaria parasite, inhibiting its ability to break down and digest hemoglobin . This disruption of the parasite’s normal biochemical processes leads to its death .
Pharmacokinetics
Related compounds like quinine are used parenterally to treat life-threatening infections caused by chloroquine-resistant plasmodium falciparum malaria
Result of Action
The primary result of the action of this compound is the death of the malaria parasite, leading to the resolution of the malaria infection . Quinoline derivatives have also been shown to have antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the synthesis of quinoline derivatives can be influenced by various factors, including the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, and the use of ionic liquids .
Biochemical Analysis
Biochemical Properties
Quinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Additionally, this compound can bind to the heme group in hemoglobin, disrupting the parasite’s ability to detoxify heme, which is crucial for its survival . These interactions highlight the compound’s potential as an antimicrobial and antimalarial agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in murine models of allergic asthma, this compound significantly reduced the expression of proinflammatory cytokines and chemokines, as well as the recruitment of immune cells to the lungs . This indicates its potential anti-inflammatory effects. Furthermore, this compound has been shown to reduce cellular metabolism by targeting mitochondrial oxidative phosphorylation complexes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, this compound inhibits the activity of DNA gyrase and topoisomerase IV by binding to their active sites, preventing the supercoiling and replication of bacterial DNA . Additionally, it disrupts the detoxification of heme in malaria parasites by binding to the heme group, leading to the accumulation of toxic heme and parasite death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, such as reducing inflammation and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively reduce inflammation and bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been shown to localize to the mitochondria, where it affects oxidative phosphorylation and cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline hydrochloride can be synthesized through several methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction proceeds through the formation of a dihydroquinoline intermediate, which is then oxidized to quinoline. The quinoline is then treated with hydrochloric acid to form this compound.
Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The resulting quinoline is then converted to this compound by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves the Skraup synthesis due to its high yield and scalability. The reaction is carried out in large reactors with precise control of temperature and reaction conditions to ensure consistent product quality. The crude quinoline is purified through distillation and recrystallization before being converted to this compound by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent such as tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives, such as 4-nitroquinoline, 6-sulfoquinoline, and 2-chloroquinoline.
Scientific Research Applications
Quinoline hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Quinoline derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound and its derivatives are investigated for their potential as therapeutic agents for diseases such as malaria, tuberculosis, and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline hydrochloride can be compared with other similar compounds, such as isoquinoline, quinazoline, and quinoxaline. These compounds share a similar heterocyclic structure but differ in the position and nature of the nitrogen atom(s) in the ring system.
Isoquinoline: Has the nitrogen atom in the second position of the ring system.
Quinazoline: Contains two nitrogen atoms at the first and third positions of the ring system.
Quinoxaline: Contains two nitrogen atoms at the first and fourth positions of the ring system.
This compound is unique due to its specific structure and the wide range of chemical reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRWZBTVAZNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91-22-5 (Parent) | |
Record name | Quinoline, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060192 | |
Record name | Quinolinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-64-3 | |
Record name | Quinoline, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinolinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BU-224 acts as an agonist at imidazoline receptors, particularly the I2 subtype, which are involved in regulating carbohydrate metabolism. [, ] This interaction ultimately leads to a decrease in blood glucose levels.
A: While structurally similar to the I2-imidazoline receptor antagonist BU-224, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) demonstrates agonist activity at both I1 and I2-imidazoline receptors. [, ] Further research is needed to fully elucidate its mechanism of action and the individual contributions of each receptor subtype to its hypoglycemic effects.
A: NLCPQ-1 acts as a bioreductive agent, preferentially affecting hypoxic tumor cells. It exhibits weak DNA binding and enhances the cytotoxicity of chemotherapeutic agents like cisplatin and melphalan. [, ] Mechanistic studies suggest that NLCPQ-1 potentiates chemotherapy by inducing DNA damage, inhibiting DNA, RNA, and protein synthesis, delaying cell cycle progression, and potentially suppressing DNA repair mechanisms.
ANone: The molecular formula of quinoline hydrochloride is C9H8ClN.
ANone: The molecular weight of this compound is 163.61 g/mol.
A: The presence of a 4-aminopyridine fragment in the structure of quinoline derivatives plays a crucial role in their acetylcholinesterase inhibitory activity. [] Modifications to this core structure, such as the introduction of steric substituents, can significantly affect the compound's binding affinity and selectivity for the enzyme.
A: Studies with NLCPQ-1 suggest that weak DNA binding, potentially influenced by lipophilicity, contributes to its enhanced radiosensitizing activity compared to strongly DNA-binding analogs. [, ] Further research is needed to fully understand the relationship between lipophilicity, DNA binding, and radiosensitizing efficacy within this class of compounds.
A: Yes, studies in a rat model of alloxan-induced diabetes mellitus demonstrated significant reductions in blood glucose levels following oral administration of N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide). [, ] Further research is warranted to determine its efficacy and safety profile in other animal models and potentially in humans.
A: In acute toxicity studies, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) exhibited moderate toxicity when administered intraperitoneally (LD50 = 10.005 mg/kg) and low toxicity when administered orally (LD50 = 633.45 mg/kg) in rats. [] Further research is needed to determine its long-term safety profile and potential for adverse effects.
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